molecular formula C10H20ClN B1432864 3-(Cyclobutylmethyl)piperidine hydrochloride CAS No. 1803606-42-9

3-(Cyclobutylmethyl)piperidine hydrochloride

Cat. No.: B1432864
CAS No.: 1803606-42-9
M. Wt: 189.72 g/mol
InChI Key: NLGJNHAAPVQPEZ-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol for the free base . It features a piperidine ring, a common scaffold in medicinal chemistry, substituted at the 3-position with a cyclobutylmethyl group. This specific structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for exploring structure-activity relationships and developing new pharmacologically active molecules. The compound is supplied as its hydrochloride salt to enhance stability and solubility. The SMILES notation for the compound is C1CC(C1)CC2CCCNC2 . As a building block, it can be utilized in the synthesis of more complex molecules, including those with potential activity on the central nervous system. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. For detailed structural information and properties, researchers can refer to chemical databases such as PubChem Lite under CID 83671184 .

Properties

IUPAC Name

3-(cyclobutylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGJNHAAPVQPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Amino Acid or Amino Ester Precursors

One industrially relevant method for related 3-substituted piperidines, such as 3-aminopiperidine hydrochloride, involves starting from amino acids or amino esters (e.g., D-glutamic acid or ethyl nipecotate) followed by multi-step transformations including protection, reduction, activation, and cyclization steps to form the piperidine ring with the desired substitution pattern. Though this method is described for 3-aminopiperidine hydrochloride, analogous strategies can be adapted for 3-(cyclobutylmethyl)piperidine by modifying the side chain introduced during synthesis.

Key steps include:

Step Description Notes
1 Esterification and protection Boc or Cbz protection of amino groups
2 Reduction of ester to alcohol Typically using LiAlH4 or similar reducing agents
3 Activation of hydroxyl group Using thionyl chloride or mesyl chloride for substitution
4 Cyclization via intramolecular nucleophilic substitution Forms the piperidine ring
5 Deprotection and salt formation Removal of protecting groups; formation of hydrochloride salt

This method is noted for its relatively short synthetic route and suitability for scale-up.

Catalytic Asymmetric Reductive Heck Reaction

A modern, highly enantioselective approach to 3-substituted piperidines involves Rhodium-catalyzed asymmetric reductive Heck cross-coupling of boronic acids with pyridine derivatives, followed by hydrogenation and deprotection steps to yield 3-substituted piperidines.

  • This method allows introduction of cyclobutylmethyl or other alkyl substituents at the 3-position with excellent enantioselectivity.
  • The process involves:
    • Partial reduction of pyridine to tetrahydropyridine intermediate.
    • Rh-catalyzed asymmetric carbometalation with cyclobutylmethyl boronic acid or analogs.
    • Final hydrogenation and deprotection to give the piperidine hydrochloride salt.

This approach offers high yields (typically >70%) and enantiomeric excesses (>90%), with good scalability demonstrated on multi-gram scale.

Radical Carboamination and Functionalization

Radical-mediated carboamination reactions of aminoquinoline amides have been used to introduce cyclobutylmethyl groups onto nitrogen-containing heterocycles. Although this method is more commonly applied to β-lactams and other nitrogen heterocycles, it can be adapted for the synthesis of substituted piperidines.

  • The reaction involves copper catalysis under mild conditions.
  • Purification by column chromatography yields the target substituted amines.
  • Structural verification is done by NMR and HRMS.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reactions Yield/Selectivity Reference
Amino acid/ester cyclization D-glutamic acid, Ethyl nipecotate Protection, reduction, activation, cyclization High yield, industrially scalable
Rh-catalyzed asymmetric Heck Pyridine derivatives, boronic acids Partial reduction, carbometalation, hydrogenation 70-81% yield, >90% ee, scalable
Radical carboamination Aminoquinoline amides Cu-catalyzed radical amination Moderate to good yields (56-82%)

Detailed Research Findings and Notes

  • The industrially viable method starting from D-glutamic acid involves a sequence of esterification, Boc protection, reduction, activation with thionyl chloride, and cyclization to yield the (R)-3-amino piperidine dihydrochloride. This method is adaptable for introducing cyclobutylmethyl substituents by modifying the side chain in the precursor.

  • The Rh-catalyzed asymmetric reductive Heck reaction is a cutting-edge approach that provides enantioenriched 3-substituted piperidines, including cyclobutylmethyl derivatives, with excellent stereocontrol. This method is versatile and compatible with various functional groups, making it highly suitable for pharmaceutical applications.

  • Radical carboamination reactions enable the direct functionalization of nitrogen heterocycles with cyclobutylmethyl groups under mild conditions. This method is useful for late-stage functionalization and diversification of piperidine scaffolds.

  • Purification techniques commonly involve column chromatography on silica gel, with characterization by NMR (1H, 13C) and HRMS to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

3-(Cyclobutylmethyl)piperidine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. The compound can be synthesized through various methods, including the reaction of cyclobutylmethylamine with piperidine, typically under controlled conditions to optimize yield and purity .

Table 1: Synthetic Routes and Reaction Conditions

Method Description
Reaction with amineCyclobutylmethylamine reacts with piperidine
Solvent useCommon solvents include ethanol or dichloromethane
CatalystsAcidic or basic catalysts may be employed

Neuropharmacological Effects

Research indicates that derivatives of piperidine can exhibit significant neuropharmacological effects , including cognitive enhancement and potential antidepressant activity. These effects are primarily mediated through interactions with neurotransmitter systems, particularly muscarinic receptors .

Table 2: Potential Neuropharmacological Activities

Activity Type Mechanism of Action
Cognitive EnhancementModulation of muscarinic receptors
Antidepressant ActivityInteraction with serotonin pathways

Antimicrobial Properties

Preliminary studies suggest that certain piperidine derivatives, including this compound, may possess antimicrobial activities . The structural features of this compound could facilitate interactions with bacterial cell membranes or specific enzymes critical for microbial survival .

Anticancer Potential

In silico studies have predicted that piperidine derivatives may have anticancer properties by targeting specific cancer-related pathways. The ability to affect various enzymes and receptors positions this compound as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Recent studies evaluated the biological activity spectrum of new piperidine derivatives, including this compound. The findings suggested that these compounds could potentially influence several biological targets:

Table 3: Biological Targets and Activities

Target Type Potential Activity
EnzymesInhibition of key metabolic pathways
ReceptorsModulation of neurotransmitter systems
Ion ChannelsAlteration of ion transport mechanisms

Table 4: Comparison with Similar Compounds

Compound Biological Activity
This compoundNeuropharmacological, Antimicrobial
N-MethylpiperidineAntidepressant, Anticancer

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired pharmacological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Properties/Applications Reference ID
3-(Cyclobutylmethyl)piperidine HCl C10H19N·HCl 189.73 Cyclobutylmethyl High lipophilicity; potential CNS activity
N-[(3S)-Piperidin-3-yl]cyclobutanecarboxamide HCl C10H18ClN2O·HCl 247.73 Cyclobutylcarboxamide Amide linkage enhances metabolic stability
3-[5-(Isopropyl)-1,2,4-oxadiazol-3-yl]piperidine HCl C10H17N3O·HCl 231.73 Oxadiazole ring Agrochemical applications (e.g., pesticides)
3-Methoxypiperidine HCl C6H13NO·HCl 163.64 Methoxy group Improved aqueous solubility
3-Cyclohexylpiperidine HCl C11H21N·HCl 203.75 Cyclohexyl group Increased steric bulk; potential for prolonged half-life
BF 2649 (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine HCl) C17H26ClNO·HCl·½H2O 341.32 Chlorophenylpropoxy chain Histamine H1 receptor inverse agonist (EC50 = 1.5 nM)

Pharmacological and Functional Differences

  • Receptor Specificity: BF 2649 exhibits potent H1 receptor inverse agonism (EC50 = 1.5 nM) and nootropic effects, attributed to its chlorophenylpropoxy chain . 3-(Cyclobutylmethyl)piperidine HCl lacks direct receptor data in the evidence but shares structural similarities with sertraline and paroxetine derivatives (piperidine-based psychotropics) .
  • Agrochemical Potential: The oxadiazole-containing analog () demonstrates versatility in crop protection due to its heterocyclic ring, enhancing environmental compatibility .
  • Solubility and Bioavailability :

    • The methoxy group in 3-Methoxypiperidine HCl improves water solubility (melting point: 108–112°C), favoring oral bioavailability .
    • In contrast, the cyclobutyl group in the target compound may reduce solubility but enhance blood-brain barrier penetration .

Biological Activity

3-(Cyclobutylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H18ClN
  • CAS Number : 1803606-42-9
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a cyclobutylmethyl group, which influences its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Research indicates that it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter pathways. For instance, studies suggest that compounds with similar piperidine structures can modulate the activity of muscarinic receptors, which are involved in cognitive functions and other physiological processes .

1. Neuropharmacological Effects

Research indicates that piperidine derivatives can exhibit significant neuropharmacological effects, including:

  • Cognitive Enhancement : Potential to improve cognitive functions by acting on muscarinic receptors in the brain.
  • Antidepressant Activity : Some studies suggest that modifications in the piperidine structure can lead to compounds with antidepressant properties .

2. Antimicrobial Properties

Preliminary studies have indicated that certain piperidine derivatives possess antimicrobial activities. The unique structural features of this compound could be responsible for its ability to interact with bacterial cell membranes or specific enzymes .

3. Anticancer Potential

In silico studies have predicted that piperidine derivatives may have anticancer properties by targeting specific cancer-related pathways. The ability to affect various enzymes and receptors makes this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

A recent study evaluated the biological activity spectrum of new piperidine derivatives, including this compound. The findings suggested that these compounds could potentially influence several biological targets, including:

Target Type Potential Activity
EnzymesInhibition of key metabolic pathways
ReceptorsModulation of neurotransmitter systems
Ion ChannelsAlteration of ion transport mechanisms

The study utilized computational methods to predict the interactions and potential therapeutic applications of these compounds .

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits unique properties due to its cyclobutyl substitution. This modification may enhance selectivity for certain biological targets while reducing off-target effects commonly associated with other piperidine compounds.

Compound Biological Activity
3-(Cyclobutylmethyl)piperidine HClNeuropharmacological, Antimicrobial
1-(2,6-Difluorophenyl)pentan-1-amine HClAntidepressant, Anticancer

Q & A

Q. What are the common synthetic routes for preparing 3-(cyclobutylmethyl)piperidine hydrochloride, and what challenges arise during purification?

The synthesis typically involves multi-step organic reactions, such as cyclobutane functionalization followed by piperidine alkylation. Key steps include nucleophilic substitution to attach the cyclobutylmethyl group to the piperidine ring, followed by HCl salt formation. Challenges include controlling regioselectivity during alkylation and removing byproducts (e.g., unreacted cyclobutylmethyl bromide). Purification often requires recrystallization or column chromatography with polar solvents (e.g., methanol/ethyl acetate mixtures) .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm structure and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with UV detection to quantify impurities (<1% threshold).
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers at -20°C to prolong stability.
  • Follow spill management guidelines: neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound analogs?

Contradictions in receptor-binding affinities or toxicity profiles may arise from differences in assay conditions (e.g., pH, temperature) or impurity levels. Mitigation strategies include:

  • Cross-validating results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Re-synthesizing compounds under standardized conditions and verifying purity via LC-MS .

Q. What experimental design principles optimize the reaction yield of this compound derivatives?

  • Apply Design of Experiments (DOE) to optimize variables (temperature, solvent polarity, catalyst loading).
  • Use microwave-assisted synthesis to accelerate reaction kinetics.
  • Monitor intermediate formation via in-situ FTIR to minimize side reactions .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

  • Employ HPLC-DAD/LC-MS with a C18 column and gradient elution (acetonitrile/ammonium formate buffer).
  • Validate methods per ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <2%), and detection limits (LOD <0.1%) .

Q. What strategies address stability issues in aqueous solutions of this compound?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways.
  • Stabilize formulations using lyophilization or buffering agents (e.g., citrate, pH 4–6) .

Q. How should researchers troubleshoot low yields in the final hydrochloride salt formation step?

  • Ensure stoichiometric HCl gas addition in anhydrous ethanol to avoid excess acid.
  • Use anti-solvent crystallization (e.g., diethyl ether) to precipitate the salt.
  • Characterize salt purity via X-ray diffraction (XRD) to confirm crystalline structure .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Perform molecular docking (AutoDock Vina) to predict binding modes at target receptors (e.g., sigma-1).
  • Use QSAR models to correlate substituent effects (e.g., cyclobutyl size) with biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclobutylmethyl)piperidine hydrochloride
Reactant of Route 2
3-(Cyclobutylmethyl)piperidine hydrochloride

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